An In-depth Technical Guide to 1-Benzofuran-5-carbonitrile: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to 1-Benzofuran-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Abstract

1-Benzofuran-5-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, comprised of a fused benzene and furan ring system functionalized with a strategically placed nitrile group, makes it a highly valuable and versatile scaffold. The benzofuran core is a common motif in a plethora of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The nitrile moiety serves as a key synthetic handle, amenable to a variety of chemical transformations to introduce further complexity and modulate pharmacological activity. This guide provides a comprehensive technical overview of 1-Benzofuran-5-carbonitrile, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and principal applications, with a particular focus on its role as a crucial intermediate in the synthesis of modern therapeutics.

Core Molecular Structure and Physicochemical Properties

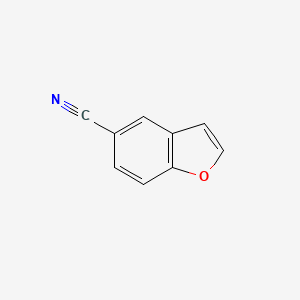

1-Benzofuran-5-carbonitrile, also known as 5-cyanobenzofuran, is a white to light yellow crystalline solid.[4] The molecule's architecture consists of a benzene ring fused to a furan ring at the 2,3-positions, with a cyano (-C≡N) group substituted at the 5-position of the bicyclic system.[5][6]

Figure 1: Chemical Structure of 1-Benzofuran-5-carbonitrile.

The fusion of the aromatic benzene ring with the electron-rich furan ring, combined with the electron-withdrawing nature of the nitrile group, establishes a unique electronic profile that dictates the molecule's reactivity and utility.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-benzofuran-5-carbonitrile | [5][6] |

| CAS Number | 79002-39-4 | [4][5][7] |

| Molecular Formula | C₉H₅NO | [4][5][8] |

| Molecular Weight | 143.14 g/mol | [4][5][8] |

| Appearance | White to light yellow crystalline powder | [4][9] |

| Melting Point | 84 °C | [7][10] |

| Boiling Point | 260.8 °C at 760 mmHg | [7][10] |

| Solubility | Sparingly soluble in water | [4] |

| XLogP3-AA | 2.0 | [5][6] |

| Topological Polar Surface Area | 36.9 Ų | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

Synthesis and Manufacturing

The synthesis of 1-Benzofuran-5-carbonitrile is typically achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prevalent in the construction of the benzofuran core and the introduction of the nitrile functionality.[10][11][12] A common and industrially scalable approach involves the cyanation of a halogenated benzofuran precursor, such as 5-bromobenzofuran.

Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromobenzofuran

This protocol describes a robust method for the synthesis of 1-Benzofuran-5-carbonitrile. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it efficiently facilitates the oxidative addition to the aryl bromide and the subsequent reductive elimination to form the C-CN bond. Zinc cyanide is used as a less toxic and highly effective cyanide source compared to alternatives like copper(I) cyanide.

Materials:

-

5-Bromobenzofuran

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromobenzofuran (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes help remove the DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 1-Benzofuran-5-carbonitrile as a solid.

Chemical Reactivity: A Duality of Function

The chemical reactivity of 1-Benzofuran-5-carbonitrile is dictated by two primary sites: the heterocyclic ring system and the nitrile functional group. Understanding this duality is key to its application as a synthetic intermediate.

Figure 2: Key Reactivity Pathways for 1-Benzofuran-5-carbonitrile.

Electrophilic Substitution on the Benzofuran Ring

The benzofuran ring system is generally susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence show that substitution occurs preferentially on the electron-rich furan portion of the molecule.[13] For benzofuran itself, the C2 position is the most reactive site for electrophilic attack, followed by the C3 position.[14][15][16] The presence of the electron-withdrawing nitrile group at C5 deactivates the benzene ring towards electrophilic attack, further favoring substitution on the furan ring.

Transformations of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and thus a target for nucleophiles.[17][18][19][20] This allows for a wide array of valuable synthetic transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-benzofuran-5-carboxylic acid, a valuable intermediate in its own right.

-

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding (1-benzofuran-5-yl)methanamine. This introduces a basic center and a versatile functional group for further elaboration.

-

Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. This provides a direct route for C-C bond formation at the 5-position.

Application in Drug Development: The Vilazodone Case Study

The utility of 1-Benzofuran-5-carbonitrile as a molecular scaffold is prominently demonstrated by its role in the synthesis of key intermediates for the antidepressant drug Vilazodone.[1][2][4][5][7] Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist. Its complex structure features a piperazinyl-benzofuran moiety linked to an indole core.

The synthesis of Vilazodone often involves the preparation of a key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide. While this specific intermediate is not directly made from 1-Benzofuran-5-carbonitrile, related precursors like 5-bromobenzofuran or 5-aminobenzofuran are used.[1][5] The presence of a functional group at the 5-position, such as a nitrile, is a strategic element in many patented synthetic routes, allowing for the eventual introduction of the crucial piperazine ring.

Sources

- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzofuran-5-carbonitrile | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.unamur.be [researchportal.unamur.be]

- 13. conference.pixel-online.net [conference.pixel-online.net]

- 14. 22723_lec7.ppt [slideshare.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]